Naphthol AS-MX phosphate
Description
Historical Evolution of Naphthol Substrates in Enzymology and Histochemistry
The use of naphthol-based compounds in scientific research has a rich history. Early work in the 20th century laid the foundation for the development of various naphthol derivatives as powerful tools for detecting enzymatic activity. The azo dye technique, developed in 1944, was a significant milestone, utilizing β-naphthyl phosphate (B84403) to visualize enzyme locations through the formation of an insoluble dye. researchgate.net
Over time, researchers sought to improve the precision and reduce the diffusion artifacts seen with earlier substrates. This led to the synthesis of a series of naphthol AS compounds, which offered better localization of enzyme activity. researchgate.net The development of Naphthol AS-MX phosphate in the mid-20th century was a direct result of this quest for more refined histochemical reagents. Its design, featuring a naphthalene (B1677914) ring system linked to a phosphate group via a carboxamide bridge, was specifically intended to enhance its utility as a substrate for phosphatases.
Significance of Phosphatase Enzymes in Cellular and Molecular Processes
Phosphatases are a crucial class of enzymes that play a vital role in a vast array of cellular and molecular functions. scitechnol.comscbt.comexcedr.com They act as molecular switches, removing phosphate groups from proteins and other molecules—a process called dephosphorylation. scitechnol.comwikipedia.org This action counterbalances the activity of kinases, which add phosphate groups, and together they regulate numerous signaling pathways within the cell. scitechnol.comwikipedia.org
The precise control of phosphorylation and dephosphorylation is essential for:
Cell Signaling: Phosphatases are integral to turning signaling pathways on and off, allowing cells to respond to their environment and communicate with each other. scitechnol.com
Cell Cycle and Growth: They play a critical role in regulating the progression of the cell cycle, ensuring that cells divide correctly. scitechnol.comexcedr.com
Metabolism: Phosphatases are involved in regulating metabolic pathways, such as the breakdown of sugars for energy. scitechnol.com
Gene Expression: By controlling the phosphorylation state of transcription factors, phosphatases can influence which genes are turned on or off. nih.gov
Given their widespread importance, the dysfunction of phosphatases is implicated in numerous diseases, making them a key area of study in medical and biological research. scitechnol.comexcedr.com
Overview of this compound as a Versatile Research Probe
This compound has emerged as a highly versatile probe in academic research due to its effectiveness as a substrate for phosphatase enzymes. pubcompare.ai When a phosphatase enzyme encounters this compound, it cleaves the phosphate group, releasing a product called Naphthol AS-MX.
This resulting Naphthol AS-MX molecule has two key properties that make it exceptionally useful for researchers:
Chromogenic Detection: Naphthol AS-MX can react with a diazonium salt to produce a colored precipitate. This allows for the direct visualization of enzyme activity in tissue sections under a microscope, a technique fundamental to histochemistry. adipogen.com
Fluorogenic Detection: Naphthol AS-MX is also fluorescent, meaning it can absorb light at one wavelength and emit it at a longer wavelength. adipogen.com This property enables highly sensitive and quantitative measurements of phosphatase activity in various experimental setups.
These dual capabilities have led to the widespread application of this compound in diverse research areas, including biochemistry, cell biology, and cancer research. It is used to study everything from bone metabolism to the effectiveness of potential new drugs. medchemexpress.com
Table 1: Key Properties of this compound
| Property | Value |
| Molecular Formula | C₁₉H₁₈NO₅P bio-world.comnih.gov |
| Molecular Weight | 371.32 g/mol bio-world.comsigmaaldrich.com |
| Appearance | White to off-white powder adipogen.combio-world.com |
| Solubility | Soluble in ethanol (B145695) and water adipogen.comsigmaaldrich.com |
| Excitation/Emission | 388/512 nm adipogen.com |
| Storage Temperature | -20°C bio-world.comsigmaaldrich.com |
Table 2: Research Applications of this compound
| Field | Application |
| Histochemistry | Demonstration of alkaline and acid phosphatase activity in tissue sections. scbt.com |
| Biochemistry | Substrate for enzyme kinetics studies of phosphatases. |
| Cell Biology | Fluorescence staining and analysis of phosphatase activity in cells. sigmaaldrich.com |
| Cancer Research | Investigated for its potential as an antitumor agent. medchemexpress.com |
| Diagnostics | Used in kits for detecting phosphatase activity in clinical samples. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[3-[(2,4-dimethylphenyl)carbamoyl]naphthalen-2-yl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18NO5P/c1-12-7-8-17(13(2)9-12)20-19(21)16-10-14-5-3-4-6-15(14)11-18(16)25-26(22,23)24/h3-11H,1-2H3,(H,20,21)(H2,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMLBTHPCVDRHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OP(=O)(O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60166696 | |
| Record name | Naphthol AS-MX phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1596-56-1 | |
| Record name | N-(2,4-Dimethylphenyl)-3-(phosphonooxy)-2-naphthalenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1596-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naphthol AS-MX phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001596561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthol AS-MX phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(phosphonooxy)-N-(2,4-xylyl)naphthalene-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.983 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Enzymatic Hydrolysis and Mechanistic Investigations
Alkaline Phosphatase-Mediated Dephosphorylation Kinetics
Alkaline phosphatases (ALPs) are a group of enzymes that exhibit optimal activity in alkaline environments and catalyze the hydrolysis of phosphate (B84403) monoesters. nih.gov Naphthol AS-MX phosphate is a widely used chromogenic substrate for the detection of ALP activity in various biological contexts. pubcompare.aisigmaaldrich.com
The catalytic mechanism of alkaline phosphatase for cleaving phosphate esters like this compound is a well-studied, two-step "ping-pong" mechanism. semanticscholar.org This process is critically dependent on the enzyme's active site, which contains two Zn²⁺ ions and one Mg²⁺ ion that are essential for catalytic activity. nih.gov
The key steps in the mechanism are as follows:
Formation of a Covalent Phosphoenzyme Intermediate: The reaction is initiated by the deprotonation of a key serine residue (Ser102 in E. coli ALP) in the active site, facilitated by a metal-activated water molecule. This creates a potent serine alkoxide nucleophile. ebi.ac.uk The alkoxide then performs a nucleophilic attack on the phosphorus atom of the this compound substrate. ebi.ac.uk
Release of the Naphthol Moiety: This nucleophilic attack results in the formation of a transient, covalent phosphoseryl intermediate (E-P). Concurrently, the bond between the phosphorus and the oxygen of the naphthol group is cleaved, releasing the Naphthol AS-MX alcohol/phenol product. semanticscholar.orgebi.ac.uk
Hydrolysis of the Phosphoenzyme Intermediate: A Zn²⁺-coordinated hydroxide (B78521) ion in the active site then acts as a nucleophile, attacking the phosphorus atom of the phosphoseryl intermediate. semanticscholar.org
Enzyme Regeneration: This second displacement step hydrolyzes the covalent bond, releasing inorganic phosphate (Pi) and regenerating the free enzyme with its active serine residue, ready for another catalytic cycle. ebi.ac.uk
This intricate mechanism, involving a covalent intermediate, allows the enzyme to efficiently hydrolyze a broad range of phosphate monoesters.
The enzymatic hydrolysis of this compound yields two primary products: Naphthol AS-MX and an inorganic phosphate ion.
This compound + H₂O --(Alkaline Phosphatase)--> Naphthol AS-MX + H₃PO₄
While the release of inorganic phosphate is a direct product, the Naphthol AS-MX component is the key to the substrate's utility in detection assays. By itself, Naphthol AS-MX is colorless. To visualize the sites of enzyme activity, the incubation medium includes a diazonium salt, such as Fast Red TR or Fast Blue RR. The liberated Naphthol AS-MX immediately undergoes an azo-coupling reaction with the diazonium salt. This reaction forms a highly colored, insoluble azo dye that precipitates directly at the location of the alkaline phosphatase activity, providing a precise histochemical localization of the enzyme. sigmaaldrich.com
The efficiency of this compound hydrolysis by alkaline phosphatase is significantly influenced by environmental parameters such as pH and temperature. Optimizing these conditions is crucial for achieving maximal sensitivity and accuracy in enzymatic assays.
pH: As the name suggests, alkaline phosphatase functions optimally at high pH values. The enzyme is generally most stable within a pH range of 7.5 to 9.5. The peak enzymatic activity is typically observed between pH 8.0 and 10.0, with the specific optimum varying depending on the enzyme source and substrate concentration. For histochemical procedures using this compound, the substrate solution is often buffered to a pH of approximately 8.6. sigmaaldrich.comsigmaaldrich.com
Temperature: Temperature has a profound effect on the reaction rate. For histochemical staining of leukocyte alkaline phosphatase, the reaction temperature must be carefully controlled and maintained between 18–26°C. sigmaaldrich.com Temperatures below this range lead to significantly lower reaction rates and potentially false-negative results. Conversely, temperatures exceeding 30°C can cause a marked, uncontrolled increase in activity, which may lead to non-specific staining. sigmaaldrich.com Studies on purified human alkaline phosphatases show a consistent increase in activity within the range of 20°C to 37°C. nih.gov
The following table summarizes the recommended and optimal conditions for the hydrolysis of this compound by alkaline phosphatase.
| Parameter | Recommended Range | Optimal Value/Note |
| pH | 7.5 - 9.5 (Stability) | ~ pH 8.6 for histochemical assays sigmaaldrich.comsigmaaldrich.com |
| Temperature | 18 - 26°C (Histochemistry) | Activity increases with temperature up to 37°C sigmaaldrich.comnih.gov |
Acid Phosphatase-Mediated Hydrolysis Studies
This compound is also a valuable substrate for the detection of acid phosphatases (ACPs), which are enzymes that catalyze the hydrolysis of phosphate monoesters under acidic conditions. serva.denih.gov
The activity of acid phosphatase is, by definition, highest at an acidic pH. The optimal pH for the hydrolysis of naphthol-based phosphate substrates can vary depending on the source of the enzyme. Research using the structurally similar substrate 1-naphthyl phosphate has identified pH optima for various acid phosphatases. For instance, acid phosphatase from human female urine shows an optimal pH of 5.8 for the hydrolysis of α-naphthyl phosphate. researchgate.net For assays involving prostatic acid phosphatase, a pH of 5.2 is often recommended. scispace.com This specific pH represents a compromise that favors high enzymatic activity while minimizing the rate of non-specific side reactions, such as the decomposition of the diazonium salt used for color development. scispace.com The reaction is typically carried out at temperatures ranging from room temperature to 37°C.
The table below outlines the typical reaction conditions for acid phosphatase activity using naphthol-based phosphate substrates.
| Parameter | Recommended Condition | Rationale/Note |
| pH | 5.2 - 5.8 | Balances optimal enzyme activity with the stability of coupling reagents. researchgate.netscispace.com |
| Temperature | Room Temperature to 37°C | Standard temperature range for enzyme assays. |
| Substrate | This compound | Histochemical substrate for acid phosphatase. serva.denih.gov |
Theoretical and Computational Analyses of Enzyme-Substrate Interactions
Understanding the precise interactions between this compound and the active site of phosphatases is crucial for designing more specific substrates and inhibitors. Theoretical and computational methods, such as molecular docking and density functional theory (DFT), provide powerful tools to investigate these enzyme-substrate interactions at an atomic level. nih.govnih.gov
While specific computational studies focusing exclusively on the this compound-phosphatase complex are not extensively documented in the reviewed literature, numerous studies on similar substrates and inhibitors have elucidated key features of the binding process. Molecular docking simulations, for example, are used to predict the most favorable binding orientation of a substrate within the enzyme's active site and to calculate a binding energy score. mdpi.commdpi.com
These studies have consistently identified the critical amino acid residues involved in substrate binding and catalysis in alkaline phosphatase. Key interactions often involve:
Coordination with Metal Ions: The phosphate moiety of the substrate directly interacts with the two zinc ions in the active site.
Hydrogen Bonding: Residues such as Arginine (e.g., Arg166) and Aspartate (e.g., Asp327) form hydrogen bonds with the phosphate group, helping to orient the substrate correctly for nucleophilic attack. nih.gov
Hydrophobic Interactions: The naphthol portion of the substrate can engage in hydrophobic interactions with nonpolar residues within the active site pocket.
By applying these computational approaches, researchers can gain insights into the structural basis for substrate specificity and the catalytic mechanism, paving the way for the rational design of new diagnostic and therapeutic agents targeting phosphatases. nih.gov
Quantum Chemical Calculations of Hydrolysis Transition States
The hydrolysis of phosphate esters by phosphatases is a complex chemical reaction that involves the breaking and forming of bonds. Quantum chemical calculations, often employed within a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) framework, are essential for elucidating the electronic rearrangements that occur during catalysis, particularly in characterizing the high-energy transition states.
While specific quantum chemical calculations for the hydrolysis of this compound are not readily found in the literature, the general mechanism of phosphate ester hydrolysis by phosphatases has been a subject of intense computational study. The hydrolysis is generally believed to proceed through a two-step mechanism:
Formation of a phospho-enzyme intermediate: A nucleophilic residue in the enzyme's active site (commonly a serine or aspartate) attacks the phosphorus atom of the substrate. This results in the formation of a transient pentacovalent intermediate, which then breaks down to release the naphthol product and form a covalent phospho-enzyme intermediate.
Hydrolysis of the phospho-enzyme intermediate: A water molecule, activated by a basic residue in the active site, attacks the phosphorus atom of the phospho-enzyme intermediate. This leads to the formation of another pentacovalent intermediate, which subsequently collapses to release inorganic phosphate and regenerate the free enzyme.
Quantum chemical calculations are instrumental in determining the energy barriers associated with the formation and breakdown of these transition states. By calculating the potential energy surface of the reaction, researchers can identify the lowest energy path from reactants to products and characterize the geometry and electronic structure of the transition states. For this compound, such calculations would provide insights into the role of the bulky naphthol and anilide groups in influencing the stability of the transition state and, consequently, the rate of hydrolysis.
Specificity and Selectivity Profiling Against Diverse Phosphatase Isoforms
The utility of this compound as a histochemical substrate is predicated on its ability to be hydrolyzed by various phosphatases. However, the rate of hydrolysis can vary significantly between different phosphatase isoforms, reflecting differences in the architecture and chemical properties of their active sites. This differential activity is the basis for its selectivity.
The table below presents a compilation of kinetic data for various phosphatase isoforms with different substrates, including a related Naphthol AS derivative, to illustrate the typical range of these parameters and the basis for substrate selectivity.
Table 1: Kinetic Parameters of Various Phosphatase Isoforms with Different Substrates
| Phosphatase Isoform | Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | Source |
|---|---|---|---|---|
| Rat Intestinal Alkaline Phosphatase | Naphthol AS-BI phosphate | 0.28 | Not Reported | nih.gov |
| Calf Intestinal Alkaline Phosphatase | p-Nitrophenyl phosphate | 0.4-0.76 | Not Reported | nih.govsigmaaldrich.com |
| Human Prostatic Acid Phosphatase | 1-Naphthyl phosphate | 1.01 | Not Reported | researchgate.net |
| Human Placental Alkaline Phosphatase | p-Nitrophenyl phosphate | 0.25 | Not Reported | nih.gov |
Note: Vₘₐₓ values are often reported in different units and under varying assay conditions, making direct comparisons challenging. The data presented here is for illustrative purposes to demonstrate the range of kinetic parameters.
The structural differences between this compound and other substrates like p-nitrophenyl phosphate (pNPP) or even other Naphthol AS derivatives are significant. The presence of the 2,4-dimethylanilide group in this compound introduces additional bulk and potential interaction points compared to the simpler structure of pNPP. These structural features can influence its fit within the active sites of different phosphatase isoforms. For example, an isoform with a more open and hydrophobic active site might accommodate and hydrolyze this compound more efficiently than an isoform with a smaller, more polar active site.
Studies with the related compound, Naphthol AS-BI phosphate, have shown that it is selectively hydrolyzed by tartrate-resistant acid phosphatase (TRAP) isoform 5b, highlighting the potential for isoform-specific hydrolysis among Naphthol AS derivatives. It is plausible that this compound also exhibits a unique profile of activity against a panel of phosphatase isoforms, although detailed experimental verification is required. This selectivity is crucial for its application in diagnostic histochemistry, where the goal is often to identify the activity of a specific phosphatase in a complex biological sample.
Advanced Methodologies for Biological Detection and Visualization
Colorimetric Detection Strategies
Colorimetric detection methods are widely employed in biological research for the visualization and quantification of enzyme activity. These strategies often rely on the enzymatic conversion of a colorless substrate into a colored product. One such substrate, Naphthol AS-MX phosphate (B84403), serves as a key reagent in the detection of phosphatase activity through the formation of vibrant azo dyes.
Principles of Azo Dye Coupling Reactions with Diazonium Salts
The colorimetric detection of phosphatase enzymes using Naphthol AS-MX phosphate is a two-step process. First, the phosphatase enzyme catalyzes the hydrolysis of the phosphate group from the this compound substrate. This enzymatic cleavage releases the naphthol derivative, Naphthol AS-MX. sigmaaldrich.com
In the second step, the liberated Naphthol AS-MX immediately undergoes a coupling reaction with a diazonium salt present in the reaction mixture. khanacademy.org This reaction, known as azo coupling, results in the formation of a highly colored, insoluble azo dye at the site of enzyme activity. The diazonium salt acts as an electrophile, and the electron-rich naphthol derivative acts as a nucleophile. The intensity of the resulting color is directly proportional to the amount of azo dye formed, which in turn corresponds to the level of phosphatase activity. A variety of diazonium salts can be used, with the choice of salt influencing the color of the final azo dye product. biotechjournal.iniipseries.org
Optimization of Chromophore Formation for Enhanced Signal-to-Noise Ratio
To ensure sensitive and reliable detection, it is crucial to optimize the conditions for chromophore (azo dye) formation to maximize the signal-to-noise ratio. This involves enhancing the specific signal generated by the enzymatic reaction while minimizing non-specific background staining. Several factors can be adjusted to achieve this:
pH: The pH of the reaction buffer is critical for both the enzymatic activity and the coupling reaction. Alkaline phosphatases, for instance, exhibit optimal activity in alkaline environments. The stability of the diazonium salt and the rate of the coupling reaction are also pH-dependent.
Temperature: Enzyme kinetics are sensitive to temperature. Performing the incubation at the optimal temperature for the specific phosphatase being assayed will increase the rate of Naphthol AS-MX release and, consequently, the rate of dye formation.
Substrate and Diazonium Salt Concentration: The concentrations of both this compound and the diazonium salt must be sufficient to ensure that they are not rate-limiting. However, excessively high concentrations can lead to increased background staining.
Inhibitors of Endogenous Enzymes: Tissues and cells may contain endogenous enzymes that can interfere with the assay. For example, in the detection of alkaline phosphatase activity, levamisole (B84282) is often included in the reaction mixture to inhibit the activity of most endogenous alkaline phosphatases, thereby reducing non-specific signal. sigmaaldrich.com
Choice of Diazonium Salt: The selection of the diazonium salt can impact the color, intensity, and stability of the resulting azo dye. Some salts may produce a more intense or more stable precipitate, leading to a better signal-to-noise ratio. researchgate.net
By carefully controlling these parameters, the formation of the azo dye can be optimized to produce a strong, specific signal with minimal background, allowing for the sensitive detection of phosphatase activity.
Spectroscopic Characterization of Azo Dye Products
The azo dyes formed from the coupling of Naphthol AS-MX with various diazonium salts exhibit characteristic absorption spectra in the visible range. The wavelength of maximum absorbance (λmax) is dependent on the specific diazonium salt used in the coupling reaction. This spectroscopic property allows for the quantification of the enzymatic reaction by measuring the absorbance of the colored product.
| Diazonium Salt | Resulting Azo Dye Color | Typical λmax (nm) |
|---|---|---|
| Fast Red TR | Red | ~510 |
| Fast Blue BB | Blue/Violet | ~540-590 |
| Fast Garnet GBC | Red/Brown | ~520-550 |
The molar extinction coefficient (ε), a measure of how strongly a substance absorbs light at a given wavelength, is a critical parameter for quantitative analysis. For instance, the azo dye formed from the coupling of a naphthol derivative with a diazonium salt can have a molar extinction coefficient in the range of 10^4 to 10^5 M⁻¹cm⁻¹, indicating a high sensitivity for detection. For example, the colored complex formed by the coupling of 1-naphthol (B170400) with the Fast Red reagent has a molar absorptivity (ε) of 4.7 mM⁻¹cm⁻¹ (or 4700 M⁻¹cm⁻¹) at 510 nm. researchgate.net
Fluorometric Detection Methodologies
Fluorometric methods offer an alternative and often more sensitive approach for the detection of enzyme activity. These techniques rely on the enzymatic conversion of a non-fluorescent or weakly fluorescent substrate into a highly fluorescent product.
Principles of Naphthol AS-MX Fluorescence and Emission Spectra
While the azo dye products of the colorimetric assay are primarily characterized by their light-absorbing properties, the Naphthol AS-MX molecule itself, which is liberated by phosphatase activity, is fluorescent. kettering.edu this compound, the substrate, is essentially non-fluorescent. Upon enzymatic cleavage of the phosphate group, the resulting Naphthol AS-MX exhibits a distinct fluorescence emission spectrum when excited with an appropriate wavelength of light.
Furthermore, the azo dye product formed by the coupling of Naphthol AS-MX with certain diazonium salts, such as Fast Red TR, can also be fluorescent. researchgate.net This dual potential for fluorescence, from both the liberated naphthol and the subsequent azo dye, provides versatility in detection methodologies.
| Compound | Excitation Maxima (nm) | Emission Maxima (nm) |
|---|---|---|
| Naphthol AS-MX | ~340-380 | ~450-500 |
| Naphthol AS-MX - Fast Red TR Azo Dye | ~520-560 | ~580-620 |
Note: The exact excitation and emission maxima can vary depending on the solvent and local chemical environment.
Quantitative Fluorometric Assays for Phosphatase Activity
Fluorometric assays utilizing this compound provide a highly sensitive method for quantifying phosphatase activity. The general principle involves incubating the enzyme sample with the this compound substrate and measuring the increase in fluorescence over time. The rate of this increase is directly proportional to the phosphatase activity.
A typical quantitative fluorometric assay protocol would involve the following steps:
Preparation of a reaction buffer at the optimal pH for the phosphatase of interest.
Addition of the this compound substrate to the buffer.
Initiation of the reaction by adding the enzyme sample.
Monitoring the increase in fluorescence intensity at the emission maximum of Naphthol AS-MX (or the fluorescent azo dye if a coupling agent is used) using a fluorometer.
The rate of the reaction can be determined from the linear portion of a plot of fluorescence intensity versus time. This rate can then be converted to units of enzyme activity (e.g., moles of substrate converted per unit time) by using a standard curve generated with a known concentration of the fluorescent product (Naphthol AS-MX).
The sensitivity of fluorometric assays allows for the detection of very low levels of enzyme activity, often orders of magnitude lower than what is detectable by colorimetric methods. The kinetic parameters of the enzyme, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), can also be determined by measuring the initial reaction rates at various substrate concentrations. rsc.orgpolymtl.ca
Development of Advanced Imaging Techniques Utilizing Fluorescence
This compound serves as a key substrate in the development of advanced fluorescent imaging techniques for the detection of phosphatase activity. While this compound itself is non-fluorescent, its enzymatic hydrolysis by phosphatases yields Naphthol AS-MX. researchgate.netkettering.edu This product, in the presence of a diazonium salt such as Fast Red TR, undergoes a coupling reaction to form an intensely colored, insoluble azo dye. researchgate.netsigmaaldrich.com A significant advantage of this reaction product is its inherent fluorescence, which allows for visualization using fluorescence microscopy. researchgate.netvectorlabs.com
The fluorescent properties of the final azo dye product are distinct from the initial substrates. For instance, the Naphthol AS-MX–Fast Red TR product exhibits different excitation and emission spectra compared to the individual components. researchgate.net Research has shown that when excited at 546 nm, the reaction product emits strongly in the red region of the spectrum, with an emission peak around 595 nm. researchgate.net This fluorescence enables sensitive detection and localization of enzyme activity within cells and tissues.
The application of this fluorescent azo dye method has been demonstrated in the visualization of acid phosphatase activity in both living and pre-fixed cells. researchgate.net This technique offers a significant advantage over conventional light microscopy by providing higher sensitivity and the ability to perform co-localization studies with other fluorescent markers. vectorlabs.com The photostability of the fluorescent signal is another crucial aspect for imaging, and certain formulations, like the ELF 97 phosphate substrate system which also yields a fluorescent precipitate, are noted for their excellent photostability. thermofisher.com
Below is a table summarizing the fluorescence characteristics of Naphthol AS-MX and its reaction product with Fast Red TR.
| Compound | Excitation Wavelength (nm) | Emission Peak (nm) | Fluorescence |
| This compound | 420 | None | Non-fluorescent |
| Naphthol AS-MX | 420 | 500 | Fluorescent |
| Naphthol AS-MX–Fast Red TR Product | 546 | 595 | Intensely Fluorescent |
This interactive table is based on data regarding the fluorescence spectra of Naphthol AS-MX and its reaction products. researchgate.net
Histochemical and Cytochemical Staining Protocols
This compound is a widely utilized substrate for the histochemical and cytochemical demonstration of both alkaline and acid phosphatase activity. sigmaaldrich.comserva.deserva.de The underlying principle of these staining methods involves the enzymatic cleavage of the phosphate group from the this compound substrate at the site of enzyme activity. The liberated Naphthol AS-MX then couples with a diazonium salt present in the incubation medium to form a highly colored, insoluble azo dye precipitate. sigmaaldrich.comsigmaaldrich.com This precipitate marks the precise location of the phosphatase activity within the tissue or cell.
In Situ Localization of Phosphatase Activity in Tissue Sections
The in situ localization of phosphatase activity in tissue sections using this compound is a well-established histochemical technique. This method, often referred to as a simultaneous coupling azo dye technique, provides sharp localization of both alkaline and acid phosphatases. researchgate.net The choice of diazonium salt can vary, with salts like Fast Red TR or Fast Blue RR being commonly used, resulting in a red or blue reaction product, respectively. sigmaaldrich.comnih.gov
A general protocol for the localization of alkaline phosphatase in tissue sections involves the following key steps:
Tissue Preparation: Tissues are typically fixed to preserve morphology and enzyme activity. sigmaaldrich.com
Incubation: The tissue sections are incubated in a solution containing this compound and a suitable diazonium salt, buffered to an alkaline pH (e.g., pH 8.6). sigmaaldrich.com
Visualization: The enzymatic reaction produces an insoluble colored precipitate at the sites of phosphatase activity, which can be visualized by light microscopy. sigmaaldrich.comsigmaaldrich.com
Counterstaining: A counterstain, such as Mayer's Hematoxylin, can be used to visualize cell nuclei, providing anatomical context to the enzymatic staining. sigmaaldrich.com
The quality of the staining is dependent on several factors, including the preservation of enzyme activity during tissue processing and the stability of the substrate and diazonium salt. oup.com The use of Naphthol AS-phosphates has been shown to yield excellent results in paraffin-embedded tissues, particularly after freeze-drying. oup.com
The following table outlines a typical composition for an alkaline phosphatase staining solution.
| Component | Concentration/Amount | Purpose |
| This compound Alkaline Solution | 2 ml | Substrate |
| Diazonium Salt (e.g., Fast Blue RR) | One capsule dissolved in distilled water | Coupling Agent |
| Distilled Water | As required to dissolve diazonium salt | Solvent |
This interactive table provides a simplified overview of a typical staining solution preparation based on established protocols. sigmaaldrich.com
Cytological Staining for Subcellular Localization Studies
This compound is also employed in cytological preparations for the subcellular localization of phosphatases. The high substantivity of the liberated Naphthol AS-MX for proteins helps to minimize diffusion and ensure that the final azo dye precipitate is formed at the precise subcellular location of the enzyme. This results in a sharp and accurate localization of phosphatase activity within cellular compartments.
In cytological staining, the reaction allows for the identification of phosphatase activity in specific organelles. For instance, it can be used to visualize lysosomes, the Golgi apparatus, or the endoplasmic reticulum, where various phosphatases are known to reside. researchgate.net The resulting colored precipitate can be observed at a high resolution under a microscope, providing valuable insights into the functional organization of the cell.
The choice of fixative and the incubation conditions are critical for preserving both the cellular morphology and the enzymatic activity for accurate subcellular localization. Gentle fixation methods are often preferred to maintain the integrity of the cellular structures and the enzymes they contain. sigmaaldrich.com
Strategies for Mitigating Endogenous Phosphatase Interference
A significant challenge in enzyme histochemistry, including techniques that use this compound, is the presence of endogenous phosphatase activity in the tissues being studied. nih.gov This endogenous activity can lead to non-specific staining and false-positive results, obscuring the specific signal from the enzyme of interest. Tissues such as the liver, bone, intestine, and kidney have high levels of endogenous alkaline phosphatase. nih.gov
Several strategies can be employed to mitigate interference from endogenous phosphatases:
Inhibition: Chemical inhibitors can be added to the incubation medium to block the activity of endogenous enzymes. For example, levamisole is a commonly used inhibitor of most tissue alkaline phosphatase isoenzymes, with the exception of the intestinal and placental forms. For acid phosphatases, tartrate is a frequently used inhibitor. nih.gov
Heat Inactivation: Some endogenous enzymes are heat-labile. A pre-incubation step at an elevated temperature can be used to inactivate endogenous phosphatases before the addition of the substrate. For instance, immersing a slide in boiling water can inactivate endogenous enzymes. sigmaaldrich.com
pH Optimization: The pH of the incubation buffer can be optimized to favor the activity of the target enzyme over the endogenous ones. Different isoenzymes of alkaline phosphatase exhibit different optimal pH ranges for their activity.
It is crucial to validate any inhibition strategy to ensure that it does not significantly affect the activity of the target enzyme being detected. nih.gov
Application in Immunodetection Techniques
This compound plays a crucial role as a chromogenic substrate in immunodetection techniques, particularly in immunohistochemistry. In these methods, an enzyme, typically alkaline phosphatase (AP), is conjugated to a primary or secondary antibody. thermofisher.combiocompare.com When the antibody binds to its target antigen in the tissue, the conjugated enzyme is localized to that site. The addition of this compound and a diazonium salt then leads to the deposition of a colored precipitate, allowing for the visualization of the antigen-antibody complex. clinicalpub.com
Use in Immunohistology for Antigen-Enzyme Conjugate Detection
In immunohistology, alkaline phosphatase is a widely used enzyme label, and this compound, in combination with a diazonium salt like Fast Red TR, is a popular substrate system. sigmaaldrich.comclinicalpub.com This system produces a bright red, insoluble reaction product that provides a clear and distinct signal at the site of the target antigen. clinicalpub.com The intensity of the color is proportional to the amount of enzyme present, which in turn reflects the abundance of the antigen.
The alkaline phosphatase-anti-alkaline phosphatase (APAAP) technique is a sensitive method that utilizes this substrate system. clinicalpub.com The use of enzyme-labeled antibodies for detection offers significant signal amplification compared to direct immunofluorescence methods. thermofisher.com
The choice of substrate system can be critical, especially in tissues with endogenous pigments like melanin, where a red reaction product can provide better contrast than the brown product of the commonly used horseradish peroxidase-diaminobenzidine (HRP-DAB) system. vectorlabs.com Furthermore, the resulting azo dye from the this compound/Fast Red TR reaction is soluble in alcohol, which necessitates the use of aqueous mounting media for coverslipping the slides. sigmaaldrich.com
Role in Immunoblotting and Dot Blotting Assays
This compound plays a critical role as a chromogenic substrate for the enzyme alkaline phosphatase (AP) in immunoblotting (also known as Western blotting) and dot blotting assays. These techniques are fundamental for the detection and identification of specific proteins immobilized on a membrane, typically nitrocellulose or polyvinylidene fluoride (B91410) (PVDF). The function of this compound is integral to the signal generation and visualization step of these immunoassays.
In these procedures, an enzyme-conjugated antibody (e.g., a secondary antibody linked to AP) binds to the target protein on the membrane. The membrane is then incubated with a substrate solution containing this compound. The alkaline phosphatase enzyme catalyzes the hydrolysis of the phosphate group from the this compound molecule. This enzymatic reaction yields an intermediate naphthol-based compound.
This liberated naphthol derivative then immediately couples with a diazonium salt, such as Fast Red TR or Fast Blue BB, which is also present in the substrate solution. nih.govserva.de This coupling reaction produces a distinctly colored, insoluble precipitate that deposits directly onto the membrane at the precise location of the enzyme-antibody-protein complex. nih.gov The accumulation of this colored product results in a visible spot (in dot blotting) or band (in Western blotting), allowing for the qualitative or semi-quantitative detection of the target antigen. nih.govnih.gov
Immunoalkaline phosphatase-based methods using substrates like Naphthol AS phosphate are often considered more sensitive than corresponding immunoperoxidase techniques. serva.de The choice of the diazonium salt allows for variation in the color of the final precipitate, providing flexibility in detection systems. For instance, when combined with Fast Red TR, an intense red precipitate is formed. nih.gov Conversely, coupling with Fast Blue BB can produce a blue-colored product. serva.de
The key characteristics of the this compound system in blotting assays are summarized in the table below.
Table 1: this compound System in Blotting Assays
| Component | Function | Outcome |
|---|---|---|
| This compound | Primary substrate for alkaline phosphatase. | Cleaved by AP to release a naphthol derivative. |
| Alkaline Phosphatase (AP) | Enzyme conjugated to a detection antibody. | Catalyzes the hydrolysis of the phosphate group. |
| Diazonium Salt (e.g., Fast Red TR, Fast Blue BB) | Coupling agent (chromogen). | Reacts with the naphthol derivative. serva.de |
| Insoluble Precipitate | Final reaction product. | Forms a stable, colored spot or band on the membrane. nih.gov |
Development of Multi-Enzyme Immunoenzymatic Staining Systems
This compound is a valuable component in the development of multi-enzyme immunoenzymatic staining systems, which are designed for the simultaneous detection of two or more different antigens within the same tissue sample or on the same blot. nih.gov These advanced methodologies allow for the visualization of multiple targets, providing insights into the co-localization and spatial relationships of different proteins. The versatility of this compound lies in its ability to be paired with different diazonium salts to produce various colors, which can then be combined with other enzyme-substrate systems to create a multi-color detection panel. nih.govnih.gov
A common strategy in multi-enzyme staining is to use different enzymes conjugated to distinct primary or secondary antibodies, with each enzyme having a substrate that produces a uniquely colored precipitate. This compound, as a substrate for alkaline phosphatase (AP), is frequently used to generate one of the colors in these combinations. nih.gov
Two well-established chromogen combinations for double staining that utilize this compound are:
Red-Blue Combination : In this system, alkaline phosphatase activity is visualized in blue using this compound as the substrate in conjunction with the diazonium salt Fast Blue BB. nih.gov A second target is detected using an antibody conjugated to horseradish peroxidase (HRP), which acts on a different substrate, such as 3-amino-9-ethylcarbazole (B89807) (AEC), to produce a contrasting red color. nih.gov
Turquoise-Red Combination : This approach uses an antibody linked to β-galactosidase (β-GAL) to generate a turquoise color with its substrate (e.g., X-gal). The second target is then detected using an alkaline phosphatase-conjugated antibody, which reacts with this compound and a chromogen like Fast Red TR to yield a red precipitate. nih.gov
These multi-enzyme systems can be applied simultaneously or sequentially. In sequential protocols, the first antibody-enzyme complex is detected with its chromogenic substrate, and then, after appropriate blocking or elution steps, the second primary antibody and its corresponding detection system are applied. nih.gov The development of these methods enables researchers to perform more complex analyses on a single sample, conserving precious tissue and providing more comprehensive data from a single experiment.
Table 2: Examples of this compound in Multi-Enzyme Staining Systems
| Color Combination | Enzyme 1 | Substrate 1 / Chromogen | Color 1 | Enzyme 2 | Substrate 2 / Chromogen | Color 2 |
|---|---|---|---|---|---|---|
| Red-Blue nih.gov | Alkaline Phosphatase (AP) | This compound / Fast Blue BB | Blue | Horseradish Peroxidase (HRP) | 3-amino-9-ethylcarbazole (AEC) | Red |
| Turquoise-Red nih.gov | β-galactosidase (β-GAL) | 5-bromo-4-chloro-3-indolyl β-galactoside (X-gal) | Turquoise | Alkaline Phosphatase (AP) | this compound / Fast Red TR | Red |
Analytical and Methodological Advancements
Quantitative Chemical Analysis in Biological Matrices
The ability to accurately quantify enzyme activity in biological matrices such as serum, tissues, and cells is crucial for both clinical diagnostics and biomedical research. Naphthol AS-MX phosphate (B84403) serves as a key reagent in colorimetric and fluorescent assays designed for this purpose.
Assays utilizing Naphthol AS-MX phosphate have been widely developed for the detection of various phosphatase enzymes. chemimpex.com The fundamental principle of these assays involves the enzymatic cleavage of the phosphate group from the this compound substrate. The resulting product, Naphthol AS-MX, can then react with a diazonium salt, such as Fast Red TR or Fast Blue BB, to produce a colored and often fluorescent precipitate at the site of enzyme activity. acs.orggoogle.comresearchgate.net
A primary application of this methodology is in the histochemical demonstration and quantification of alkaline and acid phosphatase activity. sigmaaldrich.com For instance, it is used in procedures to demonstrate Leukocyte Alkaline Phosphatase (LAP), a clinically relevant enzyme. scientificlabs.iesigmaaldrich.comsigmaaldrich.com Similarly, it is a crucial component in staining kits for Tartrate-Resistant Acid Phosphatase (TRAP), an important marker for osteoclasts, which are cells involved in bone resorption. nih.govresearchgate.netnih.gov
The versatility of this substrate is further highlighted by its use in various biological contexts. Researchers have employed this compound-based staining to visualize alkaline phosphatase activity in diverse cell types, including mesenchymal stromal cells, osteoblasts, and embryonic stem cells, to assess differentiation and pluripotency. dovepress.comnih.govresearchgate.netmdpi.comsci-hub.se The reaction produces an insoluble, intensely colored end product, allowing for clear visualization and analysis under a microscope. sigmaaldrich.com
Below is a table summarizing examples of analytes and the corresponding assay details using this compound.
| Analyte | Biological Matrix | Coupling Agent | Detection Method |
| Leukocyte Alkaline Phosphatase (LAP) | Blood Smears | Diazonium Salt | Colorimetric |
| Tartrate-Resistant Acid Phosphatase (TRAP) | Bone Tissue, Cell Cultures | Fast Red Violet LB Salt | Colorimetric |
| Alkaline Phosphatase (ALP) | Cell Cultures (e.g., stem cells, osteoblasts) | Fast Red TR Salt, Fast Blue BB Salt | Colorimetric/Fluorescent |
| Acid Phosphatase | Tissues, Cells | Azo Dye | Fluorescent |
The drive towards higher throughput and reduced sample consumption has led to the adaptation of traditional assays to microfluidic and miniaturized formats. This compound-based assays are well-suited for this transition. Microfluidic devices allow for the precise control of minute volumes of liquids, making them ideal for long-term cell culture and analysis with minimal reagent use. harvard.edu
In such systems, cells can be cultured within microchannels and subsequently stained for enzyme activity. For example, the osteogenic differentiation of stem cells in microfluidic chips has been assessed by staining for alkaline phosphatase using a mixture containing this compound and a diazonium salt. harvard.eduroyalsocietypublishing.org This approach enables the study of cellular processes in a more controlled and physiologically relevant microenvironment. royalsocietypublishing.org The miniaturization of these assays not only conserves precious samples and reagents but also opens the door for parallel analysis and high-throughput screening directly on a chip. royalsocietypublishing.org The use of this compound in these advanced platforms demonstrates its continued relevance in modern analytical biochemistry. acs.org
Performance in Diverse Solvent Systems
While most biological assays are conducted in aqueous buffers to mimic physiological conditions, the study of enzyme activity in non-aqueous or mixed organic solvents is a growing area of research. These alternative solvent systems can offer advantages such as increased substrate solubility and enhanced enzyme stability.
Research has been conducted to evaluate the enzymatic dephosphorylation of this compound in various organic media. acs.org The goal of such studies is often to develop protocols that maintain phosphatase stability and activity in these non-traditional environments. acs.org
One study investigated the activity of wheat germ acid phosphatase (WGAP) with this compound in several mixed solvent systems. acs.org The organic solvents explored included 1,4-dioxane, acetonitrile, dimethyl sulfoxide (B87167) (DMSO), 1,2-dimethoxyethane, 2-methoxyethanol, and dimethylformamide (DMF), each mixed in different volume ratios with an aqueous Tris buffer. acs.org The study monitored the fluorescence of the Naphthol AS-MX product to quantify enzyme activity. acs.org
The findings indicate that the properties of the solvent mixture significantly impact the detectable fluorescence of the product and, consequently, the measured enzyme activity. For example, fluorescence emission spectra were shown to vary depending on the organic solvent used and its concentration. acs.org This highlights the importance of characterizing the substrate's behavior in different solvent systems to ensure accurate interpretation of enzyme kinetic data. However, it is important to note that the colored precipitate formed by the reaction product and certain chromogens, like Fast Red, can be soluble in organic solvents such as alcohol and xylene, which necessitates the use of aqueous mounting media in histochemical applications. researchgate.netnih.gov
The table below presents a selection of organic solvents that have been studied in conjunction with this compound-based assays.
| Organic Solvent | Aqueous Component | Enzyme Studied |
| 1,4-Dioxane | 0.1 M Tris buffer, pH 7.0 | Wheat Germ Acid Phosphatase (WGAP) |
| Acetonitrile | 0.1 M Tris buffer, pH 7.0 | Wheat Germ Acid Phosphatase (WGAP) |
| Dimethyl Sulfoxide (DMSO) | 0.1 M Tris buffer, pH 7.0 | Wheat Germ Acid Phosphatase (WGAP) |
| 2-Methoxyethanol | 0.1 M Tris buffer, pH 7.0 | Wheat Germ Acid Phosphatase (WGAP) |
| N,N-Dimethylformamide (DMF) | 0.1 M Sodium Acetate Buffer | Tartrate-Resistant Acid Phosphatase (TRAP) |
Integration with High-Throughput Screening Platforms
The discovery of new drugs and therapeutic agents often relies on the screening of vast libraries of small molecules to identify compounds that can modulate the activity of a specific biological target, such as a phosphatase enzyme. High-throughput screening (HTS) platforms are essential for performing these large-scale experiments efficiently.
This compound is an ideal substrate for automated HTS assays targeting phosphatases due to its robust and reliable performance in generating a detectable signal. The colorimetric or fluorescent nature of the assay is readily adaptable to the multi-well plate formats (e.g., 96-well or 384-well plates) that are standard in HTS. nih.gov
In a typical automated screening workflow, robotic systems handle the precise dispensing of reagents, including the target enzyme, test compounds from a chemical library, and the this compound substrate, into the wells of a microplate. After an incubation period, the signal generated—either colorimetric absorbance or fluorescence intensity—is read by an automated plate reader. A decrease or increase in the signal relative to controls indicates that a test compound has inhibited or activated the enzyme, respectively.
This methodology has been applied in screens to identify molecules that affect cell survival and pluripotency in human embryonic stem cells, where alkaline phosphatase activity serves as a key marker. nih.gov The amenability of the this compound reaction to automation and miniaturization makes it a valuable tool in the quest for novel therapeutics. nih.gov The development of such HTS models is crucial for accelerating the discovery of new drugs for a variety of diseases. nih.gov
Screening for Enzyme Modulators Using this compound Substrate
This compound serves as a versatile and effective substrate in the development and execution of screening assays designed to identify modulators of various phosphatases. Its utility is centered on the enzymatic hydrolysis of the phosphate group, which liberates Naphthol AS-MX. This product can then be detected, typically through a secondary reaction with a diazonium salt, to produce a quantifiable colored or fluorescent precipitate. This principle forms the basis for screening chemical libraries for compounds that inhibit or activate phosphatase activity.
The primary application of this compound in modulator screening is for enzymes such as alkaline phosphatase (ALP) and tartrate-resistant acid phosphatase (TRAP). nih.govnih.gov The assay methodology is adaptable for various formats, including high-throughput screening (HTS) in multi-well plates, making it suitable for testing large numbers of compounds.
The general principle of an inhibitor screening assay using this compound involves the following steps:
Enzyme Incubation: The target phosphatase is incubated with the test compounds from a screening library.
Substrate Addition: this compound is added to the reaction mixture.
Enzymatic Reaction: In the absence of an inhibitor, the enzyme hydrolyzes the substrate, releasing Naphthol AS-MX.
Detection: A diazonium salt, such as Fast Red TR or Fast Blue BB, is present in the reaction buffer or added subsequently. plos.orgsigmaaldrich.comnih.gov This salt rapidly couples with the liberated Naphthol AS-MX to form an insoluble, colored azo dye. plos.org
Quantification: The amount of colored product is measured using spectrophotometry or fluorescence detection. A reduction in the signal compared to a control (without any test compound) indicates potential inhibitory activity.
This method has been employed to characterize the effects of known and potential enzyme modulators. For instance, a sensitive fluorogenic assay using this substrate was developed to measure heat-stable alkaline phosphatase (the Regan isoenzyme), where inhibition by the amino acid L-phenylalanine was noted. nih.gov Similarly, in studies of inducible alkaline phosphatase in cell colonies, this compound-based assays were used to demonstrate significant inhibition by compounds such as L-homoarginine and L-leucylglycylglycine. pnas.org
While large-scale screening campaigns with extensive data tables specifically citing this compound are not widely published, the research findings confirm its role in characterizing enzyme modulators. The data below summarizes examples of such findings.
| Enzyme | Modulator | Observed Effect | Assay Principle |
|---|---|---|---|
| Alkaline Phosphatase (L-cell derived) | L-Homoarginine | 83.6-84.8% inhibition pnas.org | Fluorogenic detection of Naphthol AS-MX pnas.org |
| Alkaline Phosphatase (L-cell derived) | L-Leucylglycylglycine | 63.4-69.5% inhibition pnas.org | Fluorogenic detection of Naphthol AS-MX pnas.org |
| Heat-Stable Alkaline Phosphatase (Regan Isoenzyme) | L-Phenylalanine | Demonstrated inhibition nih.gov | Fluorometric measurement of liberated Naphthol AS-MX nih.gov |
Future Research Directions and Emerging Paradigms
Rational Design of Naphthol AS-MX Phosphate (B84403) Derivatives for Enhanced Performance
The rational design of novel Naphthol AS-MX phosphate derivatives presents a promising avenue for enhancing its performance as a molecular probe. By systematically modifying its chemical structure, researchers can aim to improve key properties such as sensitivity, specificity, and photophysical characteristics. Structure-activity relationship (SAR) studies on analogous compounds, such as Naphthol AS-E, have demonstrated that modifications to the appended phenyl ring can significantly influence inhibitory activity against specific protein-protein interactions. For instance, the presence of small, electron-withdrawing groups at the para-position can be advantageous.
Applying these principles to this compound, strategic alterations to the 2,4-dimethylphenyl moiety could yield derivatives with superior performance. For example, the introduction of different substituents on this ring could modulate the electronic properties and steric hindrance of the molecule, potentially leading to enhanced binding affinity for target enzymes or improved fluorescence quantum yield of the resulting Naphthol AS-MX product. The goal of such rational design would be to create a new generation of probes with tailored functionalities for specific applications.
Table 1: Potential Modifications of the this compound Scaffold and Their Desired Outcomes
| Molecular Scaffold Modification | Target Property Enhancement | Potential Application |
| Substitution on the 2,4-dimethylphenyl ring | Increased enzyme specificity, altered fluorescence lifetime | Isozyme-specific phosphatase detection, advanced microscopy |
| Alteration of the naphthol core | Red-shifted fluorescence emission | Deep-tissue imaging, reduced cellular autofluorescence |
| Modification of the phosphate group | Increased cell permeability, resistance to endogenous phosphatases | Live-cell imaging, prolonged signal stability |
Development of Advanced Biosensors Incorporating this compound
The integration of this compound and its derivatives into advanced biosensor platforms is a rapidly evolving field. These biosensors aim to provide highly sensitive and real-time detection of phosphatase activity in a variety of sample types. Future developments are likely to focus on the synergy between these organic substrates and novel nanomaterials.
For instance, the incorporation of this compound into electrochemical biosensors is a promising approach. A relevant example is the development of a three-dimensional graphene network on screen-printed electrodes for the detection of naphthol isomers, demonstrating the potential of nanomaterial-modified electrodes for sensitive detection of related compounds mdpi.com. A similar strategy could be employed for Naphthol AS-MX, where the enzymatic product, Naphthol AS-MX, is electrochemically detected. The high surface area and conductivity of materials like graphene can significantly amplify the electrochemical signal, leading to lower detection limits.
Fluorescent biosensors also represent a significant area of development. This can involve the immobilization of a phosphatase enzyme on a solid support, which then acts on this compound in the presence of an analyte that modulates the enzyme's activity. The resulting fluorescent signal provides a quantitative measure of the analyte.
Elucidation of Novel Molecular Targets Beyond Known Phosphatases
A paradigm shift in the understanding of this compound and its analogs is the discovery of their activity beyond being simple phosphatase substrates. Seminal research has identified certain Naphthol AS derivatives as inhibitors of critical protein-protein interactions in cellular signaling, representing a significant expansion of their molecular targets.
Specifically, Naphthol AS-TR phosphate, a close analog of this compound, has been identified as a small molecule inhibitor of the CREB-CBP (cyclic-AMP response element-binding protein - CREB-binding protein) transcription factor complex pubcompare.ai. This interaction is crucial for the transcription of numerous genes involved in cell proliferation, survival, and differentiation. The inhibitory action of Naphthol AS-TR phosphate suggests that it could function as a modulator of gene expression, with potential therapeutic implications in diseases like cancer pubcompare.ai.
Furthermore, another related compound, Naphthol AS-E phosphate, has been shown to inhibit the interaction between the transcription factor Myb and the coactivator p300 nih.gov. This finding further supports the notion that the Naphthol AS scaffold can be a valuable starting point for the development of inhibitors of specific protein-protein interactions. Future research in this area will likely involve proteomic approaches to identify other potential binding partners and molecular targets of this compound and its derivatives, thereby uncovering new biological functions and therapeutic opportunities.
Application in Spatiotemporal Probing of Cellular Signaling Pathways
The fluorogenic nature of this compound makes it an attractive tool for the spatiotemporal probing of cellular signaling pathways where phosphatases play a key regulatory role. Upon enzymatic cleavage, the highly fluorescent Naphthol AS-MX is produced, allowing for the visualization of phosphatase activity within living cells with high spatial and temporal resolution caltagmedsystems.co.uk.
Future applications in this domain will likely involve the use of advanced fluorescence microscopy techniques, such as confocal and two-photon microscopy, to monitor dynamic changes in phosphatase activity in response to various cellular stimuli. For example, researchers could visualize the activation of specific phosphatases at distinct subcellular locations, such as the plasma membrane or within organelles, during signaling events like the mitogen-activated protein kinase (MAPK) cascade nih.gov.
By providing a real-time readout of enzymatic activity, this compound-based probes can help to elucidate the complex interplay and regulation of phosphorylation and dephosphorylation events that govern cellular processes. This will be invaluable for understanding the intricate signaling networks that control cell fate decisions, such as proliferation, differentiation, and apoptosis.
Translational Research Potential in Preclinical Diagnostic Tool Development
The unique properties of this compound and its derivatives also hold significant promise for translational research, particularly in the development of preclinical diagnostic tools. Its established use in histochemical assays for detecting alkaline phosphatase activity, for example in leukocyte alkaline phosphatase kits, provides a strong foundation for its application in disease diagnostics .
Elevated or decreased phosphatase activity is a hallmark of numerous diseases, including certain cancers and bone disorders. Therefore, probes based on this compound could be developed for the early detection and monitoring of these conditions. For instance, derivatives with enhanced fluorescence or tailored delivery mechanisms could be used for in vivo imaging of phosphatase activity in animal models of disease.
The discovery of Naphthol AS derivatives as inhibitors of oncogenic transcription factor complexes, such as CREB-CBP, also opens up avenues for their development as therapeutic agents pubcompare.ai. Preclinical studies in cancer cell lines have already demonstrated the anti-proliferative effects of these compounds. Further research in animal models will be crucial to evaluate their efficacy and potential as novel anticancer drugs. The development of this compound-based theranostics, which combine both diagnostic and therapeutic capabilities, is another exciting future direction.
Q & A
Q. What are the standard protocols for detecting alkaline phosphatase (ALP) activity using Naphthol AS-MX phosphate in cell culture systems?
- Methodological Answer : this compound is combined with Fast Red TR salt in Tris buffer (pH 8.2–9.0) to form a chromogenic substrate. Cells are fixed with 4% paraformaldehyde, incubated with the substrate mixture (e.g., 0.4 mg/mL this compound and 1.0 mg/mL Fast Red TR) for 5–20 minutes, and observed for red-stained AP-positive colonies . For tissue sections, endogenous phosphatases are inhibited with levamisole (1 mM) to improve specificity .
Q. How should this compound solutions be prepared and stored to ensure stability?
- Methodological Answer : Dissolve in ethanol (50 mg/mL) or N,N-dimethylformamide (DMF) for solubility. Working solutions in Tris buffer should be prepared fresh and shielded from light to prevent photodegradation. Long-term storage requires aliquoting and freezing at −20°C to avoid hydrolysis. Purity (≥99% by HPLC) and absence of moisture are critical for reproducibility .
Q. What are the key safety considerations when handling this compound?
- Methodological Answer : Use PPE (N95 masks, gloves) to avoid respiratory or dermal exposure. The compound is classified as a skin/eye irritant (H315/H319) and may cause respiratory irritation (H335). Work in a fume hood, and dispose of waste via approved chemical protocols .
Advanced Research Questions
Q. How can researchers optimize this compound-based assays to minimize background noise in samples with endogenous NADH or phosphatases?
- Methodological Answer : For NADH-rich samples (e.g., metabolically active cells), include parallel background controls by omitting the substrate or using a reaction mix without Fast Red TR . To suppress endogenous phosphatases, add 1–2 mM levamisole to the substrate buffer . Titrate substrate concentration (e.g., 0.2–0.5 mg/mL) to balance sensitivity and signal-to-noise ratio .
Q. What experimental strategies validate the specificity of this compound for ALP in heterogeneous tissue samples?
- Methodological Answer : (1) Pre-treat tissues with ALP inhibitors (e.g., tetramisole) to confirm signal suppression. (2) Use alternative substrates (e.g., BCIP/NBT) for comparative quantification. (3) Combine with immunofluorescence to colocalize ALP protein expression and enzymatic activity . Electrophoretic separation of ALP isoforms (e.g., starch gel) can further distinguish tissue-specific activity .
Q. How does this compound compare to other chromogenic substrates (e.g., BCIP/NBT) in sensitivity and application scope?
- Methodological Answer : Naphthol AS-MX/Fast Red generates a soluble red product ideal for quantitative imaging, while BCIP/NBT produces an insoluble precipitate suited for permanent mounts. Sensitivity varies: Fast Red-based assays detect ~0.1 U/L ALP activity, whereas BCIP/NBT requires higher enzyme concentrations. For fluorescence applications, Naphthol AS-MX’s cleavage product emits at 505 nm under 405 nm excitation, enabling fluorometric quantification .
Q. What are the critical factors influencing this compound’s performance in multiplex assays (e.g., combined ALP and immunofluorescence staining)?
- Methodological Answer : (1) Perform ALP staining after immunofluorescence to avoid epitope denaturation from fixatives. (2) Use Tris buffer (pH 8.2) to maintain antibody-antigen binding compatibility. (3) Validate with ALP-knockout controls to rule out cross-reactivity. Example: In osteoblast differentiation studies, ALP activity (Naphthol AS-MX) and lineage markers (e.g., RUNX2) are sequentially analyzed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
